Amphidinolide T1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

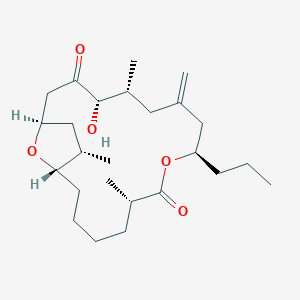

Amphidinolide T1, also known as this compound, is a useful research compound. Its molecular formula is C25H42O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Properties

Amphidinolide T1 has demonstrated significant cytotoxic activity against a range of cancer cell lines. In particular, it has shown efficacy against several National Cancer Institute (NCI) tumor cell lines, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth and survival .

Total Synthesis Approaches

The total synthesis of this compound has been a focal point for chemists due to its structural complexity. Notable synthetic strategies include:

- Convergent Synthesis : A convergent approach was employed, involving the assembly of distinct segments through oxocarbenium ion-mediated alkylation and Yamaguchi macrolactonization. This method allowed for the efficient construction of the macrolide framework while maintaining stereochemical integrity .

- Nickel-Catalyzed Reductive Coupling : Recent studies have highlighted the use of nickel-catalyzed reductive coupling reactions to facilitate the formation of key carbon-carbon bonds necessary for constructing this compound. This method has proven advantageous in terms of yield and stereoselectivity compared to previous synthetic routes .

Case Study 1: Synthesis Optimization

Research conducted by Fürstner et al. focused on optimizing the total synthesis of this compound using novel catalytic methods. The study reported yields exceeding 73% in certain steps, showcasing advancements in synthetic efficiency and effectiveness .

Case Study 2: Biosynthetic Pathway Elucidation

Investigations into the biosynthetic pathways of this compound revealed that carbon sources such as sodium acetate play a crucial role in its natural production. Feeding experiments with isotopically labeled substrates demonstrated significant incorporation into the compound's structure, providing insights into its biosynthetic origins and potential avenues for synthetic mimicry .

Case Study 3: Structure-Activity Relationship Studies

Further research has delved into the structure-activity relationships of this compound analogs, aiming to enhance its antitumor efficacy while minimizing side effects. By modifying specific functional groups within the molecule, researchers have identified derivatives with improved biological activity, paving the way for potential therapeutic applications .

Summary Table of Key Findings

Propiedades

Fórmula molecular |

C25H42O5 |

|---|---|

Peso molecular |

422.6 g/mol |

Nombre IUPAC |

(1S,6S,9R,13R,14S,17R,19S)-14-hydroxy-6,13,19-trimethyl-11-methylidene-9-propyl-8,20-dioxabicyclo[15.2.1]icosane-7,15-dione |

InChI |

InChI=1S/C25H42O5/c1-6-9-20-13-16(2)12-19(5)24(27)22(26)15-21-14-18(4)23(29-21)11-8-7-10-17(3)25(28)30-20/h17-21,23-24,27H,2,6-15H2,1,3-5H3/t17-,18-,19+,20+,21+,23-,24-/m0/s1 |

Clave InChI |

FZJIYZVNIQNZGS-DMPLHEPCSA-N |

SMILES isomérico |

CCC[C@@H]1CC(=C)C[C@H]([C@@H](C(=O)C[C@H]2C[C@@H]([C@@H](O2)CCCC[C@@H](C(=O)O1)C)C)O)C |

SMILES canónico |

CCCC1CC(=C)CC(C(C(=O)CC2CC(C(O2)CCCCC(C(=O)O1)C)C)O)C |

Sinónimos |

amphidinolide T1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.